molecular formula C8H6FNO2S B1532501 5-Fluoro-2-(methylsulfonyl)benzonitrile CAS No. 1379097-18-3

5-Fluoro-2-(methylsulfonyl)benzonitrile

Cat. No.: B1532501
CAS No.: 1379097-18-3
M. Wt: 199.2 g/mol
InChI Key: VEHWTBKKGIZKET-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)benzonitrile: is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2-(methylsulfonyl)benzonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Fluoro-2-(methylsulfonyl)benzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.

    Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Sulfone derivatives are the major products of oxidation reactions.

    Reduction Products: Amines are the primary products of reduction reactions.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(methylsulfonyl)benzonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylsulfonyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the benzonitrile core, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-(methylsulfonyl)benzonitrile is unique due to the combination of the fluorine and methylsulfonyl groups, which impart distinct chemical properties. The presence of both electron-withdrawing groups can significantly influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHWTBKKGIZKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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